Aureofuscin

food preservation postharvest physiology polyene macrolide comparison

Researchers requiring a regionally originated tetraene macrolide with genetically distinct biosynthesis face limited supply of alternatives to imported natamycin. Aureofuscin addresses this gap with a dedicated biosynthetic cluster (AurJ3M/AurT) and quantifiable performance advantages. • Outperforms natamycin in food preservation: retains 11.9 vs. 11.5 kg/cm² fruit firmness at 1.0 g/L, with superior Vc retention & reduced MDA accumulation. • Clinically validated: 75-80% cure rate in >300 fungal keratitis cases, surpassing amphotericin B monotherapy without invasive delivery. • Scalable production: 600% yield increase via AURJ3M overexpression; validated HPLC method (303 nm, LOD 0.25 µg/mL, R²=0.9998) ensures QC-ready supply.

Molecular Formula C16H19N5O9
Molecular Weight 425.35 g/mol
CAS No. 58194-38-0
Cat. No. B1515420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAureofuscin
CAS58194-38-0
Synonymsaureofuscin
Molecular FormulaC16H19N5O9
Molecular Weight425.35 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC5(C1OC(C(C5O)O)C(=O)O)O
InChIInChI=1S/C16H19N5O9/c17-12-6-13(19-2-18-12)21(3-20-6)14-8(23)9-4(28-14)1-5-16(27,30-9)11(24)7(22)10(29-5)15(25)26/h2-5,7-11,14,22-24,27H,1H2,(H,25,26)(H2,17,18,19)/t4-,5-,7-,8-,9+,10+,11+,14-,16+/m1/s1
InChIKeyOJKCJHCMNLAGNV-DHZFVVQKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aureofuscin: Baseline Overview


Aureofuscin (CAS 58194-38-0) is a tetraene macrolide antifungal antibiotic produced by Streptomyces aureofuscus, first isolated from Chinese soil in 1973 [1]. It shares structural similarity with natamycin (pimaricin) but possesses an independent biosynthetic gene cluster originating from a distinct Streptomyces species [2]. Aureofuscin is highly active against filamentous fungi and yeasts but inactive against bacteria, with its antifungal mechanism attributed to membrane sterol interaction and ion-channel formation [3][4]. It is clinically formulated as a 0.1% ophthalmic solution or 1% eye ointment specifically for mycotic corneal ulcers [1].

Polyene macrolide antifungal research against yeasts and molds
Food preservation biopreservative studies in climacteric fruit
Ion channel mechanistic probe in lipid bilayer systems

Aureofuscin Differentiation Evidence


Although aureofuscin is structurally classified as a tetraene macrolide alongside natamycin, the two compounds are produced by genetically distinct Streptomyces species and are not bioequivalent [1]. A direct head-to-head postharvest study demonstrated that aureofuscin outperformed natamycin in preserving fruit firmness, reducing reddening rate, and suppressing malonaldehyde accumulation in Dong jujube at matched concentrations [2]. In the ophthalmic domain, clinical observation of over 300 cases documented that aureofuscin achieved a 75–80% cure rate and >90% overall efficacy in fungal corneal ulcers, a performance explicitly described as superior to that of amphotericin B in contemporaneous Chinese clinical practice [3][4]. These quantitative outcome differences in both food-preservation and ocular-infection models mean that substituting natamycin or amphotericin B for aureofuscin without formulation-specific validation would risk loss of efficacy and altered safety profile.

Target
Substitute
Risk context
Aureofuscin
Natamycin
Distinct biosynthetic gene cluster may not transfer identical phenotypic performance
Aureofuscin
Amphotericin B
Endpoint response profiles in keratitis research may differ; non-invasive topical regimen data may not translate

Aureofuscin Quantitative Evidence


Postharvest Firmness Retention vs. Natamycin

In a direct head-to-head study, Dong jujube fruits were immersed in 1.0 g/L solutions of aureofuscin or natamycin and stored at 4 °C [1]. Compared with natamycin, aureofuscin-treated fruit exhibited better retention of firmness, lower reddening rate, reduced weight loss, suppressed increase of malonaldehyde (MDA) content, inhibited polygalacturonase (PG) activity, attenuated decline of soluble solids and vitamin C content, and higher phenylalanine ammonia-lyase (PAL) activity [1]. This multi-parameter superiority indicates that aureofuscin provides more effective control of postharvest senescence and fungal decay than natamycin under identical treatment conditions.

Firmness retention
Head-to-head
Aureofuscin: 11.9 kg/cm²
Natamycin: 11.5 kg/cm²
+3.5% vs natamycin; P
Supports postharvest preservation selection
Dong jujube, 1.0 g/L, 4°C, 40 d
MIC range (corneal pathogens)
Cross-study comparable
Aureofuscin: 0.31–5.0 µg/mL (14/16 strains)
Natamycin: 5.7–8 µg/mL (Fusarium mean)
Extends below natamycin range
Supports antifungal susceptibility benchmarking
Differing assay conditions; cross-study
Keratitis endpoint
Cross-study comparable
Aureofuscin: >90% effective rate (topical)
Amphotericin B: ~59–68% monotherapy
Non-invasive regimen data
Reported endpoint response context
n>300 cases; method differences
Yield enhancement
Supporting evidence
~600% increase
Supports scalable fermentation procurement
AURJ3M overexpression; HPLC quant.
Ion selectivity
Class-level inference
PK:PCl ≈ 5.2
Supports ion channel mechanistic research
Lecithin/cholesterol bilayer, 700 µm aperture
Residue profile
Supporting evidence
Max residue: 1.58 mg/kg
t½ ambient: 3.18 h, 4°C: 4.02 h
Supports food safety residue evaluation
Dong jujube model; LD50 i.v. 28.27 mg/kg
food preservation postharvest physiology polyene macrolide comparison

Antifungal Spectrum in Fungal Keratitis Pathogens

Aureofuscin was evaluated clinically in over 300 cases of mycotic corneal ulcer, yielding a cure rate of 75–80% and a total effective rate exceeding 90% [1]. In an independently reported clinical assessment, the therapeutic efficacy of aureofuscin eye ointment and eye drops was judged superior to that of amphotericin B for the treatment of mold-induced corneal ulcers [2]. This clinical differentiation is further supported by in vitro minimum inhibitory concentration (MIC) data: among 16 pathogenic fungal strains isolated from corneal ulcers (spanning 10 genera), aureofuscin MIC values ranged from 0.31 to 5.0 µg/mL for 14 strains, with only 2 strains exceeding 10 µg/mL [2].

MIC range (corneal pathogens)
Cross-study comparable
Aureofuscin: 0.31–5.0 µg/mL (14/16 strains)
Natamycin: 5.7–8 µg/mL (Fusarium mean)
Extends below natamycin range
Supports antifungal susceptibility benchmarking
Differing assay conditions; cross-study
ophthalmology fungal keratitis topical antifungal

Fungal Keratitis Efficacy vs. Amphotericin B

Aureofuscin demonstrates potent in vitro activity against a panel of 16 strains of pathogenic filamentous fungi and yeasts derived from clinical corneal ulcer cases. Quantitative MIC values for 14 of 16 tested strains fall within a therapeutically relevant range of 0.31–5.0 µg/mL [1]. Only 2 strains showed MIC >10 µg/mL [1]. The compound exhibited curative effects in experimental mycotic corneal ulcers caused by Aspergillus, Fusarium, and Penicillium species [2]. While direct MIC comparison with natamycin or amphotericin B under identical panel conditions is not available from the same study, the MIC range places aureofuscin activity in a comparable or potentially favorable potency bracket relative to established ophthalmic polyenes for filamentous fungi [3].

Keratitis endpoint
Cross-study comparable
Aureofuscin: >90% effective rate (topical)
Amphotericin B: ~59–68% monotherapy
Non-invasive regimen data
Reported endpoint response context
n>300 cases; method differences
antifungal susceptibility MIC determination keratomycosis

Yield Enhancement via AURJ3M Overexpression

Aureofuscin forms discrete ion channels in planar lipid bilayers with a predominant unit conductance of 4–6 pS in symmetric 100 mmol/L KCl at a concentration as low as 1.4 µg/mL [1]. Quantitative determination of ionic selectivity using the Goldman-Hodgkin-Katz voltage equation yielded a potassium-to-chloride permeability ratio (PK/PCl) of approximately 5.2, indicating strong cation selectivity [1]. This level of cation selectivity distinguishes aureofuscin from other polyene antibiotics such as amphotericin B and nystatin, which typically form non-selective pores or anion-selective channels in lipid bilayers [2]. The voltage-independent channel formation and cation-selective permeation pathway may contribute to the compound's specific pharmacological profile on excitable tissues [1].

Yield enhancement
Supporting evidence
~600% increase
Supports scalable fermentation procurement
AURJ3M overexpression; HPLC quant.
ion channel lipid bilayer membrane permeability polyene antibiotic

Ion Channel Cation Selectivity

The natural production titer of aureofuscin in wild-type Streptomyces aureofuscus is very low, constraining commercial viability [1]. Overexpression of the positive regulatory gene AURJ3M (a PAS-LuxR family regulator) resulted in recombinant strains producing approximately 600% more aureofuscin than the wild-type strain, as quantified by HPLC [1]. Independently, heterologous expression of the pimM gene (97% amino acid sequence identity to AURJ3M, derived from the natamycin biosynthetic cluster) in S. aureofuscus increased aureofuscin yield by 3- to 4-fold [2]. The gene deletion of aurJ3M completely abolished aureofuscin production, confirming its pathway-specific regulatory role [3]. This genetic amenability provides a defined, scalable route for industrial fermentation that is not universally available for all polyene macrolides.

Ion selectivity
Class-level inference
PK:PCl ≈ 5.2
Supports ion channel mechanistic research
Lecithin/cholesterol bilayer, 700 µm aperture
Streptomyces aureofuscus genetic engineering aureofuscin biosynthesis strain improvement

Low Residue and Rapid Degradation

Aureofuscin is the only tetraene-class macrolide biological preservative for which China holds independent intellectual property rights [1]. Natamycin, despite its structural similarity and widespread use in food preservation, relies on imported supply chains for the Chinese market, creating procurement vulnerability [1]. This IP and supply-chain differentiation has been explicitly identified as a strategic advantage for aureofuscin development in food preservation and pharmaceutical manufacturing [1][2]. The producing organism, S. aureofuscus, was originally isolated from Chinese soil and is distinct from the natamycin-producing S. natalensis, further underlining the independent origin and IP position [3].

Residue profile
Supporting evidence
Max residue: 1.58 mg/kg
t½ ambient: 3.18 h, 4°C: 4.02 h
Supports food safety residue evaluation
Dong jujube model; LD50 i.v. 28.27 mg/kg
intellectual property supply chain tetraene biopreservative China-origin antibiotic

Aureofuscin Application Scenarios


Climacteric Fruit Postharvest Preservation

Aureofuscin at 0.1% ophthalmic solution or 1% eye ointment is directly indicated for mycotic corneal ulcers caused by Aspergillus, Fusarium, and Penicillium species. Clinical data document a 75–80% cure rate and >90% effective rate across >300 cases, with efficacy judged superior to amphotericin B [1][2]. The MIC range of 0.31–5.0 µg/mL against 87.5% of corneal ulcer pathogenic strains supports its use as a first-line topical antifungal in this niche [2]. Procurement or formulation teams developing ophthalmic antifungals for filamentous fungal infections should prioritize aureofuscin over amphotericin B based on this comparative clinical evidence.

Ophthalmic Formulation for Fungal Keratitis

In a controlled head-to-head study against natamycin at equal concentration (1.0 g/L), aureofuscin demonstrated superior preservation of fruit firmness, reduced reddening rate, suppressed MDA accumulation, and better retention of vitamin C and soluble solids during 4 °C storage [3]. The compound's near-water-insolubility (practically insoluble in water, soluble in DMSO/DMF) and extremely low residue (1.58 mg/kg, half-life 3.18 h at ambient temperature) make it suitable for postharvest edible-coating applications where minimal systemic absorption is desired [4]. Food-safety R&D programs selecting a tetraene biopreservative should consider aureofuscin as the evidence-preferred alternative to natamycin for fruit quality retention.

Fermentation Process and Strain Engineering

For industrial-scale aureofuscin production, recombinant S. aureofuscus strains overexpressing the AURJ3M regulatory gene achieve a 600% increase in fermentation titer compared to the wild-type strain [5]. An alternative strain engineering route using heterologous pimM expression yields a 3- to 4-fold enhancement [6]. This genetic tractability, combined with defined HPLC quantification methods (UV detection at 303 nm, methanol:water 60:40 mobile phase, retention time 6.957 min, LOD 0.25 µg/mL, linearity R² = 0.9998), provides a complete quality-control and scale-up framework [6]. Bioprocess engineers tasked with establishing reliable, high-titer aureofuscin manufacturing should adopt the AURJ3M overexpression strategy as the primary yield-enhancement route.

Polyene Ion Channel Mechanistic Studies

Aureofuscin is uniquely characterized among polyene antibiotics by its strong cation selectivity (PK/PCl ≈ 5.2) when reconstituted into planar lipid bilayers, contrasting with the non-selective or weakly anion-selective pores formed by amphotericin B and nystatin [7][8]. The channel-forming activity occurs at 1.4 µg/mL with a unit conductance of 4–6 pS in symmetric 100 mM KCl and does not require a transmembrane voltage gradient [7]. Researchers investigating structure-function relationships of polyene ion channels or designing polyene derivatives with reduced host-cell toxicity should select aureofuscin as the experimental system to study cation-selective membrane permeabilization.

Application
Selection Property
Validation Focus
Climacteric fruit postharvest preservation research
Head-to-head firmness retention benchmark
MDA, PG, and reddening endpoints
Ophthalmic antifungal formulation research
Reported endpoint response in keratitis models
MIC range and topical regimen evaluation
Fermentation yield optimization
AURJ3M overexpression fold-increase
HPLC quantification and precursor feeding
Polyene ion channel mechanistic studies
PK:PCl cation selectivity ratio
Planar lipid bilayer channel assay
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